N'-(Furan-2-ylmethylene)-4-methylbenzenesulfonohydrazide
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Overview
Description
N'-(Furan-2-ylmethylene)-4-methylbenzenesulfonohydrazide is an organic compound derived from the reaction of 2-furancarbaldehyde (also known as furfural) with tosylhydrazine. This compound is part of the tosylhydrazone family, which is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to a hydrazone moiety. Tosylhydrazones are widely used in organic synthesis due to their versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-furancarbaldehyde tosylhydrazone typically involves the reaction of 2-furancarbaldehyde with tosylhydrazine in an appropriate solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the tosylhydrazone. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for 2-furancarbaldehyde tosylhydrazone are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the product is typically purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: N'-(Furan-2-ylmethylene)-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidation products.
Reduction: Reduction reactions can convert the tosylhydrazone to the corresponding hydrazine or other reduced forms.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Strong bases like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oximes or other oxidized derivatives.
Reduction: Formation of hydrazines or reduced derivatives.
Substitution: Formation of substituted hydrazones or other derivatives.
Scientific Research Applications
N'-(Furan-2-ylmethylene)-4-methylbenzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of fine chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-furancarbaldehyde tosylhydrazone involves the formation of reactive intermediates, such as diazo compounds, through the cleavage of the hydrazonyl N–S bond. These intermediates can undergo further reactions, such as cyclopropanation or epoxidation, leading to the formation of various bioactive compounds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Benzaldehyde tosylhydrazone: Similar in structure but derived from benzaldehyde instead of 2-furancarbaldehyde.
Camphor tosylhydrazone: Derived from camphor and used in similar organic synthesis reactions.
Acetone tosylhydrazone: Derived from acetone and used in various chemical reactions.
Uniqueness: N'-(Furan-2-ylmethylene)-4-methylbenzenesulfonohydrazide is unique due to the presence of the furan ring, which imparts distinct reactivity and properties compared to other tosylhydrazones. The furan ring can participate in additional reactions, such as Diels-Alder reactions, making this compound valuable in synthetic organic chemistry.
Properties
IUPAC Name |
N-[(Z)-furan-2-ylmethylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-10-4-6-12(7-5-10)18(15,16)14-13-9-11-3-2-8-17-11/h2-9,14H,1H3/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAQHUCZLYGDLT-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18708-18-4 |
Source
|
Record name | N'-(2-FURYLMETHYLENE)-4-METHYLBENZENESULFONOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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